N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylethanesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperazine ring.
Attachment of the Phenylethanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with phenylethanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorophenyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler derivative with similar biological activity.
2-phenylethanesulfonamide: Shares the sulfonamide moiety but lacks the piperazine ring.
N-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another piperazine derivative with different substituents.
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide is unique due to its combination of a fluorophenyl group, a piperazine ring, and a phenylethanesulfonamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S/c21-19-8-4-5-9-20(19)24-15-13-23(14-16-24)12-11-22-27(25,26)17-10-18-6-2-1-3-7-18/h1-9,22H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJBAOGNSDNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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